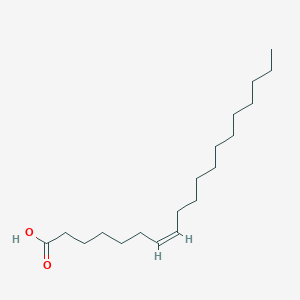
7Z-nonadecenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7Z-nonadecenoic acid is a useful research compound. Its molecular formula is C19H36O2 and its molecular weight is 296.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7Z-Nonadecenoic acid, also known as nonadecanoic acid, is a fatty acid with significant biological activities and potential applications in various fields, including medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound is characterized by its long carbon chain and a double bond at the 7th position. Its molecular formula is C19H36O2, and it belongs to the class of unsaturated fatty acids. The presence of the double bond contributes to its reactivity and biological functions.
Biological Activity
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study by Kim et al. (2024) demonstrated that nonadecanoic acid produced by Streptomyces scabiei showed significant cytotoxic effects against certain cancer cell lines, suggesting its potential as an antimicrobial agent .
2. Role in Plant Physiology
In plants, this compound is involved in signaling pathways related to stress responses. It plays a crucial role in the biosynthesis of jasmonates, which are important for plant defense mechanisms. The activation of jasmonate signaling pathways has been linked to the regulation of gene expression involved in stress responses .
3. Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties. Fatty acids are known to modulate inflammatory responses, and nonadecanoic acid's structural characteristics allow it to influence cytokine production and immune cell activity.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Cell Signaling: It interacts with various receptors and enzymes involved in metabolic pathways.
- Influence on Gene Expression: By affecting transcription factors, it can alter the expression of genes related to inflammation and stress responses.
- Membrane Fluidity: As a component of cell membranes, it can influence membrane dynamics and cellular signaling.
Study 1: Cytotoxic Activity
A study published in BMC Complementary Medicine and Therapies evaluated the cytotoxic effects of nonadecanoic acid on cancer cell lines. The results showed that treatment with nonadecanoic acid resulted in a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent .
Study 2: Antimicrobial Activity
In another research effort, nonadecanoic acid was tested against pathogenic bacteria. The results indicated that it inhibited bacterial growth significantly, supporting its use as a natural preservative or antimicrobial agent in food systems .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
(Z)-nonadec-7-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21)/b13-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSJMRUSWQBXNI-SEYXRHQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














